Phenoxyacetyl azide Phenoxyacetyl azide
Brand Name: Vulcanchem
CAS No.: 62283-07-2
VCID: VC20627883
InChI: InChI=1S/C8H7N3O2/c9-11-10-8(12)6-13-7-4-2-1-3-5-7/h1-5H,6H2
SMILES:
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

Phenoxyacetyl azide

CAS No.: 62283-07-2

Cat. No.: VC20627883

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Phenoxyacetyl azide - 62283-07-2

Specification

CAS No. 62283-07-2
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name 2-phenoxyacetyl azide
Standard InChI InChI=1S/C8H7N3O2/c9-11-10-8(12)6-13-7-4-2-1-3-5-7/h1-5H,6H2
Standard InChI Key YZGRPTLILXTDNZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OCC(=O)N=[N+]=[N-]

Introduction

Structural and Physicochemical Properties

Phenoxyacetyl azide features a hybrid structure combining a phenoxy group, an acetyl spacer, and a terminal azide. The phenoxy moiety contributes aromatic stability, while the acetyl group modulates electron density at the azide terminus. Key physicochemical properties are summarized below:

PropertyValue
Molecular formulaC₈H₇N₃O₂
Molecular weight177.16 g/mol
SolubilitySoluble in polar aprotic solvents (DMF, DMSO), partially soluble in dichloromethane
StabilityThermally sensitive; decomposes above 120°C
ReactivityParticipates in Staudinger, Huisgen cycloaddition, and Curtius rearrangement reactions

The azide group’s linear geometry (N-N-N angle ≈ 116°) and high electron-withdrawing capacity facilitate nucleophilic and dipolar reactions . Infrared spectroscopy typically shows a strong absorption band near 2100 cm⁻¹, characteristic of the -N₃ stretch.

Synthetic Routes to Phenoxyacetyl Azide

Acyl Chloride Azidation

The most common synthesis involves treating phenoxyacetyl chloride with sodium azide (NaN₃) in aqueous or polar aprotic media:
C6H5OCH2COCl+NaN3C6H5OCH2CON3+NaCl\text{C}_6\text{H}_5\text{OCH}_2\text{COCl} + \text{NaN}_3 \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{CON}_3 + \text{NaCl}
This reaction proceeds via nucleophilic substitution, with yields optimized by controlling temperature (0–5°C) and stoichiometry .

Hydrazine Oxidation

An alternative route employs oxidation of phenoxyacetyl hydrazine using nitrous acid (HNO₂):
C6H5OCH2CONHNH2+HNO2C6H5OCH2CON3+2H2O\text{C}_6\text{H}_5\text{OCH}_2\text{CONHNH}_2 + \text{HNO}_2 \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{CON}_3 + 2\text{H}_2\text{O}
This method, adapted from phenyl azide synthesis , requires careful pH control to avoid overoxidation.

Reactivity and Chemical Transformations

Huisgen Cycloaddition

Phenoxyacetyl azide undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,2,3-triazoles:
C6H5OCH2CON3+RC≡CHCu(I)C6H5OCH2CO-NNNR\text{C}_6\text{H}_5\text{OCH}_2\text{CON}_3 + \text{RC≡CH} \xrightarrow{\text{Cu(I)}} \text{C}_6\text{H}_5\text{OCH}_2\text{CO-N} \overset{\displaystyle\smallsetminus}{\text{N}}-\text{NR}
This "click" reaction is highly regioselective, favoring 1,4-disubstituted triazoles. Applications include polymer crosslinking and bioconjugation .

Curtius Rearrangement

Thermolysis (100–120°C) induces decomposition to phenoxy isocyanate via nitrogen loss:
C6H5OCH2CON3ΔC6H5OCH2NCO+N2\text{C}_6\text{H}_5\text{OCH}_2\text{CON}_3 \xrightarrow{\Delta} \text{C}_6\text{H}_5\text{OCH}_2\text{NCO} + \text{N}_2
The isocyanate intermediate is valuable in polyurethane synthesis and carbamate formation.

Staudinger Reaction

Reaction with triphenylphosphine (PPh₃) yields iminophosphoranes:
C6H5OCH2CON3+PPh3C6H5OCH2CON=PPh3+N2\text{C}_6\text{H}_5\text{OCH}_2\text{CON}_3 + \text{PPh}_3 \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{CON=PPh}_3 + \text{N}_2
These adducts serve as precursors to amines upon hydrolysis.

Applications in Materials and Medicinal Chemistry

Polymer Modification

Phenoxyacetyl azide’s photoactivity enables UV-induced crosslinking in epoxy resins and acrylate polymers. Upon irradiation, the azide decomposes to nitrenes, forming covalent networks that enhance mechanical strength .

Bioconjugation

The CuAAC reaction facilitates site-specific protein labeling. For instance, phenoxyacetyl azide-modified oligonucleotides crosslink with O⁶-alkylguanine DNA alkyltransferase (AGT) via CuAAC, enabling DNA-protein conjugate synthesis .

Pharmaceutical Intermediates

Phenoxyacetyl azide derivatives are investigated as prodrugs. Hydrolysis in vivo releases phenoxyacetic acid, a nonsteroidal anti-inflammatory agent, though clinical studies remain preliminary.

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